molecular formula C9H16N2O B1296540 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 14789-54-9

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B1296540
CAS No.: 14789-54-9
M. Wt: 168.24 g/mol
InChI Key: CWRKZBVVWVRVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyl-3,7-diazabicyclo[331]nonan-9-one is a bicyclic compound with the molecular formula C₉H₁₆N₂O It is characterized by its unique structure, which includes two nitrogen atoms and a ketone group

Scientific Research Applications

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions for the study of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one could involve further exploration of its synthesis, structural characterization, and potential applications. For instance, the development of new metallocyclic supramolecular ensembles based on 3,7-Diazabicyclo[3.3.1]nonane complexes could be a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with acetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the ketone group can participate in hydrogen bonding and other interactions that modulate its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • 3,7-Diazabicyclo[3.3.1]nonane

Uniqueness

3,7-Dimethyl-3,7-diazabicyclo[331]nonan-9-one is unique due to its specific substitution pattern and the presence of both nitrogen atoms and a ketone group

Properties

IUPAC Name

3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-10-3-7-5-11(2)6-8(4-10)9(7)12/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRKZBVVWVRVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC(C1)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338152
Record name 3,7-Diazabicyclo[3.3.1]nonan-9-one, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14789-54-9
Record name 3,7-Diazabicyclo[3.3.1]nonan-9-one, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
Reactant of Route 2
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
Reactant of Route 3
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
Reactant of Route 4
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
Reactant of Route 6
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.